2-[(4-nitrobenzyl)sulfanyl]-N'-[(1E)-1-(3-nitrophenyl)ethylidene]acetohydrazide
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Overview
Description
N’-[(1E)-1-(3-NITROPHENYL)ETHYLIDENE]-2-{[(4-NITROPHENYL)METHYL]SULFANYL}ACETOHYDRAZIDE is a complex organic compound with significant potential in various scientific fields. This compound is characterized by the presence of nitrophenyl groups and a sulfanylacetohydrazide moiety, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-1-(3-NITROPHENYL)ETHYLIDENE]-2-{[(4-NITROPHENYL)METHYL]SULFANYL}ACETOHYDRAZIDE typically involves the condensation of 3-nitroacetophenone with 4-nitrobenzyl mercaptan in the presence of hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(1E)-1-(3-NITROPHENYL)ETHYLIDENE]-2-{[(4-NITROPHENYL)METHYL]SULFANYL}ACETOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The nitrophenyl groups can be oxidized to form nitro derivatives.
Reduction: The nitro groups can be reduced to amines under suitable conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Nitro derivatives with additional oxygen functionalities.
Reduction: Amino derivatives where nitro groups are converted to amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N’-[(1E)-1-(3-NITROPHENYL)ETHYLIDENE]-2-{[(4-NITROPHENYL)METHYL]SULFANYL}ACETOHYDRAZIDE has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Mechanism of Action
The mechanism of action of N’-[(1E)-1-(3-NITROPHENYL)ETHYLIDENE]-2-{[(4-NITROPHENYL)METHYL]SULFANYL}ACETOHYDRAZIDE is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The nitrophenyl groups may interact with cellular proteins and enzymes, leading to various biological effects. The sulfanylacetohydrazide moiety may also play a role in modulating the compound’s activity by interacting with thiol-containing biomolecules .
Comparison with Similar Compounds
Similar Compounds
Ethanone, 1-(3-nitrophenyl)-: A simpler compound with a similar nitrophenyl group but lacking the sulfanylacetohydrazide moiety.
N’-[(E)-1-(3-NITROPHENYL)ETHYLIDENE]-2-{[4-PHENYL-5-(3,4,5-TRIMETHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETOHYDRAZIDE: A structurally related compound with additional phenyl and triazole groups.
N’- (1- (3-NITROPHENYL)ETHYLIDENE)-2- (2-THIENYL)ACETOHYDRAZIDE: Another related compound with a thienyl group instead of the nitrophenyl group.
Properties
Molecular Formula |
C17H16N4O5S |
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Molecular Weight |
388.4 g/mol |
IUPAC Name |
N-[(E)-1-(3-nitrophenyl)ethylideneamino]-2-[(4-nitrophenyl)methylsulfanyl]acetamide |
InChI |
InChI=1S/C17H16N4O5S/c1-12(14-3-2-4-16(9-14)21(25)26)18-19-17(22)11-27-10-13-5-7-15(8-6-13)20(23)24/h2-9H,10-11H2,1H3,(H,19,22)/b18-12+ |
InChI Key |
DHNIDDAVEWFDNF-LDADJPATSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CSCC1=CC=C(C=C1)[N+](=O)[O-])/C2=CC(=CC=C2)[N+](=O)[O-] |
Canonical SMILES |
CC(=NNC(=O)CSCC1=CC=C(C=C1)[N+](=O)[O-])C2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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